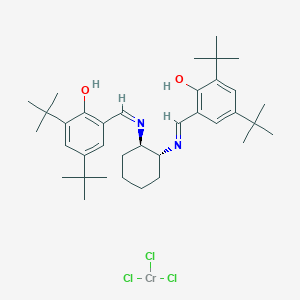

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride

Description

Discovery and Development of Chromium-Salen Complexes

The foundational work on salen complexes began in the early 20th century when Tsumaki described the first metal-salen complexes in 1938. However, the specific development of chromium-salen complexes for asymmetric catalysis emerged much later as part of a systematic exploration of transition metal complexes for enantioselective transformations. The initial recognition of salen ligands as versatile and effective coordination frameworks was established through extensive studies in the 1930s by Pfeiffer and co-workers, who also introduced the first non-racemic salen ligand. These early investigations laid the crucial groundwork for understanding the coordination behavior and structural flexibility that would later prove essential for asymmetric catalyst development.

The specific chromium variant, (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride, emerged from systematic studies aimed at developing practical catalysts for asymmetric ring-opening reactions. Jacobsen and co-workers conducted extensive screening approaches to identify optimal catalysts for the addition of trimethylsilyl azide to meso-epoxides, ultimately identifying the chiral chromium-salen complex as optimal for these transformations. This discovery represented a significant breakthrough because it demonstrated that chromium-salen complexes could achieve extraordinary selectivity in kinetic resolution processes, with enantiomer ratios exceeding 250:1 in certain cases.

The development process involved careful optimization of both the salen ligand framework and the chromium coordination environment. Kinetic and structural studies served to elucidate the mechanism of catalysis, which involves cooperative activation of both epoxide and azide by two different metal centers. This mechanistic insight proved crucial for understanding why chromium-salen complexes exhibited such exceptional performance compared to other transition metal variants. The second-order dependence on the chromium catalyst concentration provided key evidence that two molecules of the catalyst are involved in the rate-determining step, leading to the identification of a bimetallic activation mechanism that distinguishes these systems from simpler single-metal catalysts.

Nomenclature and Structural Classification

The systematic nomenclature of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride reflects its complex molecular architecture and stereochemical features. The compound is classified as a metal salen complex, representing a coordination compound between a chromium cation and a ligand derived from N,N′-bis(salicylidene)ethylenediamine. The term "salen" itself originates from the combination of salicylaldehyde and ethylenediamine components, though in this specific case, the ethylenediamine has been replaced with 1,2-cyclohexanediamine to introduce chirality.

The structural classification places this compound within the broader category of tetradentate Schiff base complexes, where the salen ligand coordinates to the chromium center through four donor atoms: two nitrogen atoms from the imine groups and two oxygen atoms from the phenolic moieties. The chromium atom typically adopts a six-coordinate geometry, with the four salen donor atoms occupying equatorial positions and two axial positions available for additional ligands such as chloride ions or solvent molecules. The molecular formula C₃₆H₅₄ClCrN₂O₂ indicates a molecular weight of 634.3 g/mol.

The stereochemical designation (1R,2R) specifically refers to the absolute configuration of the cyclohexanediamine backbone, which serves as the source of chirality in the complex. The bulky tert-butyl substituents at the 3,5-positions of the salicylidene rings play crucial roles in amplifying the asymmetric environment around the chromium center and preventing substrate coordination from undesired orientations. This structural arrangement creates a chiral pocket that enables the catalyst to discriminate between enantiomeric pathways with remarkable efficiency.

| Structural Component | Chemical Formula | Molecular Weight (g/mol) | Function |

|---|---|---|---|

| Complete Complex | C₃₆H₅₄ClCrN₂O₂ | 634.3 | Asymmetric Catalyst |

| Salen Ligand | C₃₆H₅₄N₂O₂ | 562.8 | Chiral Framework |

| Chromium Center | Cr³⁺ | 52.0 | Catalytic Active Site |

| Chloride Counter-ion | Cl⁻ | 35.5 | Axial Ligand |

Position in Asymmetric Catalysis Evolution

The development of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride marked a pivotal moment in the evolution of asymmetric catalysis, representing a transition from substrate-directed asymmetric synthesis to catalyst-controlled enantioselective transformations. Before its development, catalysts for the asymmetric epoxidation of alkenes required the substrate to have a directing functional group, such as an alcohol as seen in the Sharpless epoxidation. The chromium-salen complex demonstrated that high enantioselectivity could be achieved through catalyst design alone, without requiring specific functional groups in the substrate.

This advancement positioned chromium-salen complexes as members of the "privileged catalyst" family, demonstrating remarkable generality across multiple reaction types. The Jacobsen group has developed several new classes of small-molecule chiral catalysts, with metal-salen complexes representing one of the key representative classes that have found widespread application in industry and academia. The ability of these catalysts to facilitate diverse transformations including asymmetric epoxidation, conjugate additions, and hydrolytic kinetic resolution of epoxides established them as versatile tools for synthetic chemistry.

The impact of chromium-salen catalysts extended beyond academic research into industrial applications. Within just a few years of the discovery of hydrolytic kinetic resolution, the methodology was applied to the commercial synthesis of several enantiomerically pure epoxides including propylene oxide and epichlorohydrin on multi-ton scale. This rapid translation from laboratory discovery to industrial implementation demonstrates the practical significance of these catalysts in addressing real-world synthetic challenges.

The mechanistic insights gained from studying chromium-salen complexes also contributed to fundamental understanding of asymmetric catalysis principles. The identification of cooperative bimetallic activation mechanisms, electronic tuning of enantioselectivity, and the role of secondary coordination sphere effects has informed the design of subsequent generations of asymmetric catalysts. These contributions position chromium-salen chemistry as a foundational element in the broader development of modern asymmetric catalysis.

Historical Milestones in Chromium-Salen Chemistry

The chronological development of chromium-salen chemistry reflects a series of systematic advances that culminated in the sophisticated catalysts available today. The earliest milestone can be traced to 1938 when Tsumaki first described metal-salen complexes, though this initial work focused primarily on cobalt complexes for oxygen binding applications. The recognition that salen ligands could support catalytic transformations emerged gradually through the middle decades of the 20th century as coordination chemistry and catalysis began to converge.

A crucial milestone occurred in 1995 when Jacobsen and co-workers reported the highly enantioselective ring opening of epoxides catalyzed by chromium-salen complexes. This publication demonstrated that chiral chromium-salen complexes could achieve extraordinary levels of stereoselectivity in the desymmetrization of meso-epoxides, with the reactions proceeding cleanly in the absence of any solvent and producing no waste whatsoever. The discovery illustrated the efficiency potential of these catalysts, with complete recyclability and ability to effect transformations under environmentally benign conditions.

The development of hydrolytic kinetic resolution represented another major milestone in chromium-salen chemistry, though this advancement initially focused on cobalt variants before being extended to chromium systems. The hydrolytic kinetic resolution discovery relied on fortuitous observations, including the presence of water contamination in kinetic resolutions and the presence of carboxylic acid contamination in substrate preparations. These serendipitous discoveries highlight how empirical observations often guide catalyst development, even in systematically designed research programs.

Recent milestones in chromium-salen chemistry have focused on mechanistic understanding and expanding the scope of catalytic transformations. Studies by Kozlowski and co-workers have provided detailed insights into the mechanism and origin of selectivity in chromium-salen catalyzed cross-coupling reactions of phenols. These investigations revealed that the oxidation of chromium(III) to chromium(V) represents the rate-determining step, and that high-valent chromium(V) species serve as the active catalysts for these processes. The identification of cooperative electron transfer mechanisms involving chromium-salen complexes, nitroxyl radicals, and substrate molecules has opened new avenues for catalyst design and reaction development.

The evolution of chromium-salen chemistry continues with ongoing investigations into new reaction manifolds and mechanistic pathways. Recent work has explored the use of chromium-salen complexes in cooperative catalysis systems, where they function in combination with other catalytic species to achieve transformations that would be difficult or impossible with single-catalyst systems. These developments suggest that chromium-salen chemistry will continue to evolve and find new applications in synthetic chemistry, maintaining its position as a cornerstone of asymmetric catalysis research and development.

Properties

CAS No. |

164931-83-3 |

|---|---|

Molecular Formula |

C36H54Cl3CrN2O2 |

Molecular Weight |

705.2 g/mol |

IUPAC Name |

chromium(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;chloride;dihydrochloride |

InChI |

InChI=1S/C36H54N2O2.3ClH.Cr/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;;;/h17-22,29-30,39-40H,13-16H2,1-12H3;3*1H;/q;;;;+3/p-3/t29-,30-;;;;/m1..../s1 |

InChI Key |

ABSDVGHEFTVUQG-ZYOJYBKFSA-K |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Cr] |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Cr] |

Origin of Product |

United States |

Mechanism of Action

Target of Action

The primary target of this compound is the asymmetric ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides . It acts as a catalyst in these reactions, facilitating the conversion of these compounds.

Mode of Action

The compound interacts with its targets by acting as a catalyst . It facilitates the asymmetric ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides. This interaction leads to changes in the structure of the target compounds, enabling further reactions to take place.

Biochemical Pathways

The compound affects the epoxide biochemical pathway . By catalyzing the ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides, it influences the downstream effects of these reactions. These effects can include the formation of new compounds, which can have various roles in biochemical processes.

Result of Action

The molecular effect of the compound’s action is the transformation of meso-epoxides and terminal epoxides into different compounds through asymmetric ring-opening and kinetic resolution. On a cellular level, these transformations can lead to various effects, depending on the specific compounds produced and their roles in cellular processes.

Biochemical Analysis

Biochemical Properties

(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride plays a significant role in biochemical reactions, primarily as a catalyst. It interacts with enzymes such as epoxide hydrolases and Diels-Alderases, facilitating the asymmetric ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides. The compound also engages with proteins involved in the copolymerization of carbon dioxide and epoxides, enhancing the efficiency of these reactions. These interactions are typically characterized by the formation of transient complexes, where the chromium center coordinates with the substrate, leading to the desired enantioselective transformation.

Cellular Effects

The effects of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For instance, the compound has been shown to alter the expression of genes involved in oxidative stress response, thereby impacting the cell’s ability to manage reactive oxygen species. Additionally, it can affect cellular proliferation and apoptosis, depending on the concentration and exposure duration.

Molecular Mechanism

At the molecular level, (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride exerts its effects through several mechanisms. The chromium center of the compound binds to specific sites on enzymes and substrates, facilitating catalytic reactions. This binding often involves coordination with nitrogen and oxygen atoms, stabilizing the transition state and lowering the activation energy of the reaction. The compound can also act as an enzyme inhibitor or activator, depending on the context, by altering the enzyme’s conformation and activity. These interactions can lead to changes in gene expression, as the compound influences transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride can change over time. The compound is relatively stable, with a high melting point and resistance to degradation under standard conditions. Prolonged exposure to light and air can lead to gradual degradation, affecting its catalytic activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride in animal models are dose-dependent. At low doses, the compound can enhance metabolic activity and improve oxidative stress response. At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where the compound’s beneficial effects plateau and then reverse at higher concentrations. These findings highlight the importance of careful dosage control in experimental and therapeutic applications.

Metabolic Pathways

(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, influencing the metabolism of various substrates. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular energy production, detoxification processes, and biosynthetic pathways.

Transport and Distribution

Within cells and tissues, (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other serum proteins, facilitating its distribution throughout the body. Its localization within cells is influenced by its affinity for specific organelles, such as the mitochondria and endoplasmic reticulum. These interactions can affect the compound’s accumulation and activity within different cellular compartments.

Subcellular Localization

The subcellular localization of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is critical for its activity. The compound is often found in the mitochondria, where it can influence oxidative phosphorylation and reactive oxygen species production. It can also localize to the endoplasmic reticulum, affecting protein folding and stress response pathways. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments, ensuring its proper function and activity within the cell.

Biological Activity

(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride, commonly referred to as Jacobsen's catalyst, is a chiral chromium complex that has garnered significant attention in asymmetric synthesis. This compound is characterized by its ability to facilitate various catalytic reactions, particularly in organic chemistry. The following sections provide an overview of its biological activity, mechanisms of action, and applications in research.

- Molecular Formula : C36H52ClCrN2O

- Molecular Weight : 632.26 g/mol

- CAS Number : 164931-83-3

- Appearance : Solid with a melting point of approximately 205-207 °C .

The biological activity of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride primarily arises from its role as a catalyst in various reactions. Notably:

- Asymmetric Catalysis : This compound is known for its effectiveness in asymmetric Diels-Alder reactions and the kinetic resolution of epoxides. It promotes enantioselective transformations by stabilizing transition states through non-covalent interactions .

- Catalytic Reactions :

Biological Applications

Research has explored the potential biological implications of this compound beyond its synthetic utility. Some significant findings include:

Antioxidant Activity

Studies have indicated that chromium complexes can exhibit antioxidant properties. The presence of the salicylidene moiety is believed to contribute to this activity by scavenging free radicals and reducing oxidative stress .

Anticancer Properties

Preliminary research suggests that chromium complexes may possess anticancer properties. For instance, they have been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways . The mechanism involves the modulation of reactive oxygen species (ROS) levels and the regulation of apoptosis-related proteins.

Case Studies

Scientific Research Applications

Catalytic Applications

The compound serves as a catalyst for numerous important reactions in organic chemistry:

-

Asymmetric Catalysis :

- It is employed in the asymmetric ring-opening of meso-epoxides , allowing for the selective formation of one enantiomer over another.

- It facilitates the kinetic resolution of terminal epoxides , which is crucial in synthesizing chiral compounds.

-

Diels-Alder Reactions :

- Acts as a precatalyst for both asymmetric Diels-Alder and hetero Diels-Alder reactions , which are fundamental in constructing cyclic compounds.

-

Copolymerization :

- Utilized in the copolymerization of carbon dioxide and epoxides , contributing to the development of sustainable materials.

-

Enantioselective Reactions :

- Catalyzes the enantioselective addition of dimethylzinc to aldehydes and the intramolecular addition of tertiary enamides to ketones.

- It is also effective in asymmetric iodocyclization and allylic C-H oxidation of terminal alkenes.

Mechanistic Insights

The effectiveness of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride can be attributed to its ability to interact with various substrates and enzymes:

- The chromium center coordinates with substrates, facilitating the transition state formation necessary for catalytic activity.

- The compound's structure allows it to stabilize reaction intermediates, enhancing reaction rates and selectivity.

Case Studies

Several studies highlight the practical applications of this compound:

- A study demonstrated its effectiveness in asymmetric anti-Mannich reactions, yielding high enantiomeric excesses (ee) in the products.

- Research on copolymerization showed that using this catalyst could significantly increase the yield of polycarbonates from CO2 and epoxides under mild conditions.

Comparison with Similar Compounds

Metal Center Variants

Compounds with identical ligands but different metal centers exhibit distinct catalytic behaviors:

Key Findings :

- The Mn(III) variant (Jacobsen catalyst) is renowned for enantioselective epoxidation, achieving >90% enantiomeric excess (ee) in styrene derivatives .

- The Cr(III) complex shows lower activity in epoxidation but is explored in other oxidation processes .

- Al(III) and Co(II) analogs are less studied but exhibit unique thermal stability and redox properties, respectively .

Enantiomeric Pair: (1R,2R) vs. (1S,2S)

The enantiomeric (1S,2S)-chromium(III) chloride complex (CAS 219143-92-7) shares identical physical properties (molecular weight, melting point) but opposite optical rotation ([α]D = +) . Studies comparing enantiomers highlight:

Ligand-Modified Analogues

Modifications to the salen ligand backbone or substituents alter catalytic performance:

Key Insight : The 3,5-di-t-butyl groups in the chromium complex improve solubility and stabilize transition states via steric shielding .

Preparation Methods

Reaction Conditions

-

Molar Ratio : 1:2 (diamine : aldehyde)

-

Solvent : Anhydrous ethanol

-

Temperature : Reflux (~78°C)

-

Duration : 3 hours

-

Workup : Cooling to room temperature, filtration, and recrystallization from ethanol.

The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbons of the aldehydes, followed by dehydration to form the imine bonds. The bulky tert-butyl groups enhance solubility in organic solvents and stabilize the ligand against hydrolysis.

Complexation with Chromium(III) Chloride

The ligand is subsequently coordinated to chromium(III) chloride under controlled conditions to form the target complex.

Procedure

-

Reagents :

-

Reaction Setup :

-

The ligand and CrCl₃ are combined in the solvent mixture.

-

Na₂CO₃ is added to deprotonate the phenolic –OH groups and facilitate metal coordination.

-

-

Heating :

-

Isolation :

Key Considerations

-

Oxidation State : CrCl₃ serves as the Cr(III) source, avoiding the need for redox adjustments.

-

Stereochemical Retention : The (1R,2R) configuration of the diamine is preserved due to the rigidity of the cyclohexane backbone.

Purification and Characterization

The crude product is purified via recrystallization from methanol or dichloromethane/hexane mixtures. Characterization involves:

Alternative Methods and Optimization

While the above method is standard, variations include:

-

Solvent Systems : Use of tetrahydrofuran (THF) or dimethylformamide (DMF) for improved ligand solubility.

-

Base Selection : Substitution of Na₂CO₃ with K₂CO₃ or triethylamine to modulate reaction kinetics.

-

Chromium Sources : Anhydrous CrCl₃ prepared via dehydration of CrCl₃·6H₂O under vacuum.

Yields typically range from 60–75%, depending on solvent purity and reaction scale .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride with high enantiopurity?

- Methodology :

- Start with enantiopure (1R,2R)-1,2-diaminocyclohexane, synthesized via resolution using L-(+)-tartaric acid .

- Condense with 3,5-di-tert-butylsalicylaldehyde in ethanol under reflux, followed by metalation with CrCl₃ under inert conditions .

- Purify via recrystallization from dichloromethane/hexane to achieve >99% enantiomeric excess (ee). Monitor purity via NMR and chiral HPLC .

Q. How can the stereochemical integrity of the chromium complex be confirmed post-synthesis?

- Methodology :

- Use circular dichroism (CD) spectroscopy to compare optical activity with known enantiopure standards .

- Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical assignment. For example, the (1R,2R) configuration shows distinct bond angles (e.g., Cr–N ≈ 1.95 Å) and torsion angles in the salen ligand .

Q. What are the key physical properties critical for handling this chromium complex in catalysis?

- Data :

- Molecular weight: 632.28 g/mol; melting point: >350°C (decomposition) .

- Solubility: Sparingly soluble in non-polar solvents (e.g., hexane), moderately soluble in CH₂Cl₂ or THF .

- Stability: Air-sensitive in solution; store under argon at -20°C .

Advanced Research Questions

Q. How does the chromium center influence catalytic activity compared to manganese or cobalt analogs in asymmetric reactions?

- Methodology :

- Compare turnover numbers (TON) and enantioselectivity in benchmark reactions (e.g., epoxidation or cyclopropanation). For instance:

- Cr(III) : TON ~500, 85% ee in asymmetric epoxidation of styrene derivatives .

- Mn(III) : Higher TON (~800) but lower thermal stability .

- Use DFT calculations to analyze metal-ligand bonding (e.g., Cr d-orbital splitting vs. Mn) and transition-state stabilization .

Q. What strategies mitigate ligand decomposition during high-temperature catalytic cycles?

- Methodology :

- Introduce electron-withdrawing groups (e.g., –NO₂) on the salen ligand to enhance thermal stability .

- Optimize reaction conditions: Lower temperature (e.g., 0–25°C) with co-catalysts like N-methylimidazole to reduce ligand oxidation .

Q. How do steric effects from 3,5-di-tert-butyl groups impact enantioselectivity in asymmetric catalysis?

- Methodology :

- Synthesize analogs with varying substituents (e.g., 3,5-di-Me vs. 3,5-di-t-Bu) and compare ee values.

- X-ray crystallography reveals that bulky t-Bu groups enforce a distorted square-planar geometry, reducing racemization .

- Kinetic studies show slower substrate binding with bulkier ligands, favoring enantioselective pathways .

Q. What analytical techniques resolve contradictions in reported catalytic efficiencies across studies?

- Methodology :

- Standardize reaction conditions (e.g., solvent, temperature, substrate ratio) to enable direct comparison.

- Use in-situ IR or EPR spectroscopy to detect active intermediates (e.g., Cr=O species) that may vary between setups .

- Meta-analysis of literature data identifies outliers due to impurities (e.g., residual Mn in Cr complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.